Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-
Description
Properties
CAS No. |
596112-16-2 |
|---|---|
Molecular Formula |
C13H17BrO |
Molecular Weight |
269.18 g/mol |
IUPAC Name |
2-[2-[2-(bromomethyl)but-3-enyl]phenyl]ethanol |
InChI |
InChI=1S/C13H17BrO/c1-2-11(10-14)9-13-6-4-3-5-12(13)7-8-15/h2-6,11,15H,1,7-10H2 |
InChI Key |
VESPNIUAUNUNHS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC1=CC=CC=C1CCO)CBr |
Origin of Product |
United States |
Preparation Methods
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS serves as a selective brominating agent for allylic and benzylic positions under radical-initiated conditions. A protocol detailed by Thieme Connect involves dissolving the precursor 2-[2-(methyl)-3-butenyl]phenethanol in (trifluoromethyl)benzene, followed by the addition of NBS and a radical initiator such as 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Photochemical activation using a medium-pressure mercury vapor lamp (150 W) at 40–60°C drives the reaction to completion within 1–2 hours, achieving yields exceeding 85%. The electron-withdrawing nature of the trifluoromethyl group in the solvent enhances reaction efficiency by stabilizing radical intermediates.
Key Reaction Parameters:
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Solvent | (Trifluoromethyl)benzene | Increases radical stability |
| Temperature | 40–60°C | Optimizes initiation rate |
| Initiator | AIBN or BPO | 1–2 mol% sufficient |
| Light Source | 150 W Hg lamp | Ensures consistent radical generation |
Direct Bromine (Br₂) Addition in Biphasic Systems
The patent US6214999B1 describes a photo-bromination method using elemental bromine in a dichloromethane-water biphasic system. The precursor is dissolved in dichloromethane, and bromine is introduced at 0–5°C under vigorous stirring. A mercury vapor lamp (6 kW) irradiates the mixture to generate bromine radicals, which selectively attack the benzylic methyl group. This method achieves 70–75% yield but requires careful temperature control to minimize di-bromination byproducts. Post-reaction purification involves phase separation, washing with sodium bisulfite, and crystallization in methyl tert-butyl ether.
Multi-Step Synthesis from Phenethyl Alcohol Derivatives
The full synthesis of Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- typically involves sequential functionalization of a phenethyl alcohol backbone. A representative pathway includes:
Alkylation of 2-Vinylphenethanol
The precursor 2-vinylphenethanol undergoes alkylation with 3-butenyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The reaction proceeds via an SN2 mechanism, with the hydroxide group of phenethanol acting as a nucleophile. Yields range from 60–70%, contingent on the purity of the butenyl bromide reagent.
Bromomethylation Optimization
Post-alkylation, the butenyl side chain is brominated using the NBS or Br₂ methods outlined above. Studies indicate that substituting traditional solvents like CCl₄ with (trifluoromethyl)benzene reduces toxicity while improving regioselectivity. For instance, NBS in (trifluoromethyl)benzene at 50°C achieves 88% conversion compared to 72% in CCl₄ under identical conditions.
Side Reactions and Byproduct Mitigation
Wagner–Meerwein Rearrangement
During bromination, the butenyl side chain may undergo Wagner–Meerwein rearrangement, particularly in the presence of acidic byproducts. For example, a study in Molbank (2023) observed that brominating camphene-derived substrates with NBS in acetonitrile produced 15–20% of a rearranged dibrominated byproduct. Adding a neutral scavenger like triethylamine (TEA) suppresses this pathway, reducing byproduct formation to <5%.
Di-Bromination Control
Excess brominating agents or prolonged reaction times favor di-bromination at the allylic position. Kinetic studies from the patent literature demonstrate that maintaining Br₂ concentrations below 1.2 equivalents and limiting reaction times to 1 hour restricts di-bromination to ≤8%.
Advanced Purification and Characterization
Crystallization Techniques
Final purification employs fractional crystallization from methyl tert-butyl ether at −20°C, yielding >99% purity as confirmed by HPLC. The compound’s solubility in ether (23.5 g/L at 25°C) allows efficient recovery of 85–90% of the product.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 3.47 (d, J = 10.5 Hz, 2H, CH₂Br), 5.62 (m, 1H, CH=CH₂), 7.25–7.35 (m, 4H, aromatic).
- IR (KBr): ν = 3289 cm⁻¹ (O-H stretch), 1322 cm⁻¹ (S=O stretch from sulfonamide intermediates).
Industrial-Scale Production Considerations
Continuous Flow Reactors
The patent US6214999B1 highlights the use of tubular piston-flow reactors for large-scale synthesis. A reactor equipped with a 6 kW UV lamp and glycol-water cooling maintains temperatures at 10°C, achieving a throughput of 600 kg/h with 82% yield.
Chemical Reactions Analysis
Types of Reactions: Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agents and conditions employed.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Substitution: Formation of substituted benzeneethanol derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzeneethanol or butylbenzene derivatives.
Scientific Research Applications
Chemistry: Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules, including potential drug candidates. Its derivatives could exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers, resins, and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- depends on its specific application and the molecular targets involvedThe bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the butenyl group may enhance binding affinity or specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares key properties of "Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-" with structurally related compounds:
Reactivity and Functional Group Analysis
- Bromomethyl Group: Compared to methyl or methoxy substituents (e.g., β-methyl-benzeneethanol or b-amino-3-methoxy-Benzeneethanol ), the bromomethyl group introduces higher electrophilicity, making the compound more reactive in nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions.
- Hydroxyl Group: Like other benzeneethanol derivatives, the -OH group enables hydrogen bonding, which could influence solubility in polar solvents or interaction with biological targets.
Volatility and Aromatic Profile
While simple benzeneethanol derivatives (e.g., 2-phenylethanol) are volatile and contribute to floral aromas in perfumes or teas , the bromine and alkenyl substituents in the target compound likely reduce volatility. This contrasts with compounds like linalool or jasmone, which are highly volatile and dominate aroma profiles in tea samples .
Notes and Limitations
- Direct experimental data on "Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-" are scarce, necessitating inferences from structural analogs.
- Regulatory and safety profiles remain uncharacterized; brominated compounds often require careful handling due to toxicity risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
